molecular formula C14H14FN3 B2861116 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine CAS No. 2415471-45-1

6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B2861116
CAS No.: 2415471-45-1
M. Wt: 243.285
InChI Key: BTSCNPRLJHFIRL-UHFFFAOYSA-N
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Description

6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely recognized for their biological and pharmacological significance. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (DCM) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups and structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3/c1-18(11-5-3-2-4-6-11)14-12(15)13(10-7-8-10)16-9-17-14/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSCNPRLJHFIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=NC(=C2F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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